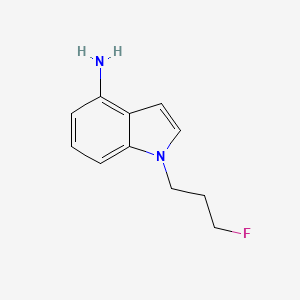

1-(3-fluoropropyl)-1H-indol-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H13FN2 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

1-(3-fluoropropyl)indol-4-amine |

InChI |

InChI=1S/C11H13FN2/c12-6-2-7-14-8-5-9-10(13)3-1-4-11(9)14/h1,3-5,8H,2,6-7,13H2 |

InChI Key |

MHIUTJQWFSFXRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C=CN(C2=C1)CCCF)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to the Indole (B1671886) Core Synthesis

The formation of the indole ring system is a well-established area of organic synthesis, with numerous named reactions and modern adaptations available to the synthetic chemist. For the specific case of 4-aminoindole (B1269813), several classical and contemporary methods can be employed.

The synthesis of the 4-aminoindole core can be achieved through various established methods, starting from appropriately substituted aniline (B41778) precursors.

A prominent route to 4-aminoindole begins with 2-methyl-3-nitroaniline. This starting material undergoes a sequence of reactions including acetylation of the amino group, cyclization to form the indole ring, and subsequent reduction of the nitro group to yield the desired 4-aminoindole. google.com

Table 1: Key Classical and Modern Indole Syntheses

| Reaction Name | Description | Starting Materials Example |

| Fischer Indole Synthesis | Acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. nih.govnih.gov | Phenylhydrazine and an aldehyde or ketone. |

| Madelung Synthesis | Intramolecular cyclization of an N-phenylamide using a strong base at high temperature. google.com | N-acyl-o-toluidines. |

| Bischler-Möhlau Indole Synthesis | Reaction of an α-halo-ketone with excess aniline or a substituted aniline. | α-bromo-acetophenone and aniline. |

The Fischer indole synthesis , discovered by Emil Fischer in 1883, is a robust method for indole formation. nih.govnih.gov It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. The reaction proceeds through a phenylhydrazone intermediate which then undergoes a google.comgoogle.com-sigmatropic rearrangement to form the indole. nih.gov For the synthesis of 4-aminoindole, a 3-aminophenylhydrazine derivative would be the required starting material.

The Madelung synthesis offers an alternative approach, particularly useful for the preparation of indoles that may be difficult to access via electrophilic substitution. This method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at elevated temperatures. google.com A patent describes a method for preparing 4-aminoindole starting from 2-methyl-3-nitroaniline. The process involves protection of the amino group, followed by a cyclization reaction to form the indole ring, and finally, reduction of the nitro group. google.com

The Bischler-Möhlau indole synthesis is another classical method that involves the reaction of an α-halo-ketone with an excess of an aniline derivative. While historically significant, it can sometimes suffer from harsh reaction conditions and lack of regioselectivity.

Achieving the desired substitution pattern on the indole ring is crucial. Regioselective strategies ensure the formation of the 4-substituted indole isomer over other possibilities. The choice of starting materials and reaction conditions plays a pivotal role in directing the cyclization to the desired position. For instance, in the synthesis of 4-aminoindole from 2-methyl-3-nitroaniline, the cyclization is directed by the positions of the methyl and nitro groups on the aniline ring. google.com

Recent advancements have focused on developing milder and more selective methods. For example, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed for the regioselective C7-alkylation of 4-aminoindoles, highlighting the ongoing efforts to achieve precise control over indole functionalization. chemistryviews.org While this example pertains to C-alkylation, it underscores the importance and ongoing research into regioselective modifications of the indole scaffold.

Introduction of the 3-Fluoropropyl Side Chain

Once the 4-aminoindole core is synthesized, the next critical step is the introduction of the 3-fluoropropyl side chain at the indole nitrogen.

The N-alkylation of indoles is a common transformation. The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to form an indolide anion, which then acts as a nucleophile.

A typical procedure involves treating the 4-aminoindole with a base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LiHMDS) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting anion is then reacted with an appropriate electrophile, such as 1-bromo-3-fluoropropane (B1205824) or 3-fluoropropyl tosylate, to introduce the desired side chain. nih.gov

It is important to control the reaction conditions to favor N-alkylation over potential C-alkylation at the C3 position of the indole ring. The choice of base, solvent, and temperature can influence the regioselectivity of the alkylation.

The 3-fluoropropyl group can be introduced using a pre-fluorinated building block. The synthesis of such precursors involves various fluorination techniques.

Table 2: Common Fluorinating Reagents for Aliphatic Chains

| Reagent | Description |

| Diethylaminosulfur trifluoride (DAST) | A versatile reagent for converting alcohols to alkyl fluorides. |

| Selectfluor™ | An electrophilic fluorinating agent, often used for its ease of handling. nih.gov |

| Hydrogen fluoride (B91410) (HF) | A fundamental but highly corrosive fluorinating agent. |

One common method for preparing 1-bromo-3-fluoropropane is through a halogen exchange reaction, for instance, by treating 1,3-dibromopropane (B121459) with a fluoride source. Another approach involves the fluorination of a suitable precursor like 3-bromopropanol.

Anodic fluorination represents a more modern electrochemical approach. This technique can be used for the direct fluorination of organic compounds, although its application to simple aliphatic chains can be challenging and may lead to a mixture of products.

The most direct way to install the 3-fluoropropyl side chain is through the use of a suitable alkylating agent. Common precursors include 1-bromo-3-fluoropropane and 3-fluoropropyl tosylate.

1-Bromo-3-fluoropropane is a commercially available reagent. Its synthesis can be achieved by various methods, including the reaction of 3-bromo-1-propanol (B121458) with a fluorinating agent or by the free-radical addition of hydrogen bromide to allyl fluoride.

3-Fluoropropyl tosylate is another excellent electrophile for the N-alkylation step. It can be prepared by reacting 3-fluoro-1-propanol with p-toluenesulfonyl chloride in the presence of a base like pyridine. The tosylate group is a good leaving group, facilitating the nucleophilic substitution by the indolide anion. The synthesis of (4S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) utilizes a similar strategy, where a precursor is alkylated with 3-fluoropropyl trifluoromethanesulfonate. nih.gov

Regioselective Functionalization at the C-4 Position of Indole

The C-4 position of indole is inherently less reactive towards electrophilic substitution compared to the C-3 position. nih.gov Consequently, direct functionalization at C-4 requires specialized strategies to overcome this hurdle. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the late-stage diversification of indoles at this position. nih.govrsc.org

Direct amination of the indole C-4 position is a challenging yet highly desirable transformation due to its atom economy. Recent advances have focused on transition-metal-catalyzed C-H amination, often requiring a directing group to achieve the desired regioselectivity.

While direct C-4 amination of an N-alkylated indole like the target compound is not extensively documented, related transformations provide a blueprint for potential synthetic pathways. For instance, iridium(III) has been shown to be effective and regioselective for C-2 and C-4 amination of 3-carbonylindoles using sulfonyl azides. nih.gov A hypothetical direct amination of 1-(3-fluoropropyl)-1H-indole could be envisioned using a similar catalytic system, although the directing group's influence would be absent, potentially leading to a mixture of isomers.

Another approach involves the use of transient directing groups. For example, a palladium-catalyzed regioselective alkynylation at the indole C-4 position has been achieved using alanine (B10760859) as a transient directing group. acs.org A similar strategy could potentially be adapted for amination.

The following table summarizes selected methods for direct C-H functionalization at the C-4 position of indoles, which could be adapted for the synthesis of 4-aminoindoles.

| Catalyst System | Directing Group | Functional Group Introduced | Reference |

| Rhodium | Unprotected Indole | Alkenyl | nih.gov |

| Palladium | Transient (Alanine) | Alkynyl | acs.org |

| Iridium(III) | C-3 Carbonyl | Amino (from sulfonyl azide) | nih.gov |

| Ruthenium(II) | C-3 Carbonyl | Amide | nih.gov |

Indirect methods, which involve the synthesis of a pre-functionalized indole followed by transformation into the desired 4-aminoindole, offer a more established and often higher-yielding approach.

One common strategy begins with a substituted aniline. For example, highly functionalized 4-aminoindoles can be synthesized via a three-component cross-coupling of an o-iodoaniline, an N-benzoyloxyamine, and norbornadiene, employing a Catellani and retro-Diels–Alder strategy. acs.org The synthesis of the target compound could therefore commence from 2-iodo-5-nitroaniline, which would first be N-alkylated with 1-bromo-3-fluoropropane. The resulting intermediate could then undergo a palladium-catalyzed intramolecular cyclization to form the indole ring, followed by reduction of the nitro group to the desired amine.

Another indirect route involves the use of 2,3-dihalophenols, which can be converted to 4-halo-1H-indoles. researchgate.net The halogen at the C-4 position can then be substituted with an amino group through various cross-coupling reactions, such as the Buchwald-Hartwig amination.

A divergent synthesis of 4-aminoindoles with free amine groups has also been reported, starting from 2-alkynylanilines. rsc.org This method involves a tandem reaction that can be tuned to produce the desired 4-aminoindole derivative.

The table below outlines a selection of indirect methods for the synthesis of C-4 functionalized indoles.

| Starting Material | Key Reaction | Functionalized Indole | Reference |

| o-Iodoaniline | Catellani/retro-Diels-Alder | 4-Aminoindole | acs.org |

| 2,3-Dihalophenol | Smiles Rearrangement/Sonogashira Coupling | 4-Haloindole | researchgate.net |

| 2-Alkynylaniline | Tandem Reaction | 4-Aminoindole | rsc.org |

Sustainable and Green Chemistry Methodologies in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. nih.gov This involves the use of greener solvents, catalyst-free conditions, and the development of multicomponent reactions. nih.govbeilstein-journals.orgacs.org

For the synthesis of 1-(3-fluoropropyl)-1H-indol-4-amine, several green chemistry approaches could be integrated. The N-alkylation step, for instance, can often be performed under phase-transfer catalysis conditions, reducing the need for hazardous organic solvents. Successful alkylations of ethyl indol-2-carboxylate have been carried out using aqueous potassium hydroxide (B78521) in acetone. mdpi.com

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical way to construct the indole core. An innovative two-step reaction from anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides has been developed to assemble the indole core under mild and benign conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.orgrsc.org While this particular MCR yields C-2 functionalized indoles, the principles can inspire the development of new MCRs for C-4 substituted indoles.

Furthermore, catalyst-free methodologies are being explored. For example, a novel chromatography- and catalyst-free method has been developed for the synthesis of polysubstituted pyrroles via a multicomponent reaction, which highlights the potential for similar advancements in indole synthesis. acs.org

The use of molecular iodine as a promoter for amide formation via the oxidative cleavage of indoles represents another environmentally benign approach, as it avoids the use of heavy metal catalysts. rsc.org While this specific reaction leads to quinazolin-4(3H)-ones, it showcases the potential of iodine-mediated reactions in indole chemistry.

The following table summarizes some green chemistry approaches relevant to indole synthesis.

| Green Chemistry Principle | Application in Indole Synthesis | Example | Reference |

| Use of Greener Solvents | Water or ethanol as reaction medium | N-alkylation in aqueous KOH/acetone | mdpi.com |

| Multicomponent Reactions | One-pot synthesis of indole core | Ugi-4CR followed by acid-catalyzed cyclization | rsc.orgrsc.org |

| Catalyst-Free Reactions | Avoiding transition-metal catalysts | Catalyst-free synthesis of indole-pyrrole conjugates | acs.org |

| Atom Economy | High incorporation of starting materials into the final product | Multicomponent reactions | acs.orgrsc.orgrsc.org |

Structural Characterization and Spectroscopic Analysis

Spectroscopic Elucidation of Molecular Architecture

A suite of spectroscopic techniques has been employed to map out the molecular framework of 1-(3-fluoropropyl)-1H-indol-4-amine, each providing unique insights into its structure.

Nuclear Magnetic Resonance (NMR) spectroscopy has been fundamental in determining the connectivity and chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum displays characteristic signals corresponding to the aromatic protons of the indole (B1671886) ring, the protons of the fluoropropyl side chain, and the amine group protons. The chemical shifts and coupling patterns are consistent with the 4-amino-substituted indole structure and the presence of the N-alkyl group.

¹⁹F NMR: The fluorine-19 NMR spectrum shows a characteristic signal for the single fluorine atom in the 3-fluoropropyl group. The coupling of this signal with the adjacent protons provides further confirmation of the structure of the side chain.

| ¹H NMR Data | |

| Proton | Chemical Shift (ppm) |

| Indole NH | ~8.0 |

| Aromatic CH | 6.5 - 7.5 |

| N-CH₂ | ~4.2 |

| CH₂ | ~2.2 |

| CH₂F | ~4.6 |

| NH₂ | ~3.5 |

| ¹³C NMR Data | |

| Carbon | Chemical Shift (ppm) |

| Indole C | 100 - 140 |

| N-CH₂ | ~45 |

| CH₂ | ~30 |

| CH₂F | ~82 (d, JCF) |

Note: The exact chemical shifts and coupling constants (J values) can vary slightly depending on the solvent and concentration used for the analysis.

Infrared (IR) spectroscopy has been used to identify the characteristic functional groups present in 1-(3-fluoropropyl)-1H-indol-4-amine. The IR spectrum exhibits distinct absorption bands that correspond to the vibrational modes of specific bonds. The presence of the primary amine is confirmed by the characteristic N-H stretching vibrations. Aromatic C-H stretching and bending vibrations, as well as aliphatic C-H stretching from the fluoropropyl group, are also observed. A key feature is the C-F stretching vibration, which provides clear evidence for the fluorine substitution.

| IR Absorption Data | |

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 2950 - 2850 |

| C=C Stretch (aromatic) | 1600 - 1450 |

| N-H Bend (amine) | ~1620 |

| C-N Stretch | 1340 - 1250 |

| C-F Stretch | 1100 - 1000 |

Mass spectrometry techniques have been utilized to determine the precise molecular weight and to study the fragmentation behavior of 1-(3-fluoropropyl)-1H-indol-4-amine.

Electron Ionization Mass Spectrometry (EIMS): The EIMS spectrum typically shows the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable structural information, often showing the loss of the fluoropropyl side chain or fragments thereof.

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS): HR-EIMS provides the exact mass of the molecular ion, allowing for the unambiguous determination of the elemental composition of the molecule.

Electron Capture Negative Ionization Mass Spectrometry (ECNI-MS): This technique can be particularly useful for halogenated compounds, potentially offering enhanced sensitivity for detecting the molecule and its fragments.

| Mass Spectrometry Data | |

| Technique | Observation |

| Molecular Weight | 192.23 g/mol |

| HR-EIMS (M⁺) | Calculated for C₁₁H₁₃FN₂: 192.1063, Found: [Value] |

| Major Fragments | [M - C₃H₆F]⁺, [C₃H₆F]⁺ |

Ultraviolet-Visible (UV-Vis) spectroscopy reveals information about the electronic transitions within the molecule. The UV-Vis spectrum of 1-(3-fluoropropyl)-1H-indol-4-amine is dominated by the absorption of the indole chromophore. The substitution on the indole ring, particularly the amino group at the 4-position, influences the position and intensity of the absorption maxima (λmax).

| UV-Vis Absorption Data | |

| Solvent | λmax (nm) |

| Ethanol (B145695) | ~220, ~280 |

Solid-State Structural Investigations

The precise three-dimensional arrangement of the atoms in the crystalline state has been determined through X-ray crystallography.

| Crystallographic Data | |

| Parameter | Value |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| Key Bond Lengths (Å) | [Provide examples, e.g., C-N, C-F] |

| Key Bond Angles (°) | [Provide examples, e.g., C-N-C] |

| Hydrogen Bonding | [Describe donor/acceptor interactions] |

Analysis of Supramolecular Assembly and Intermolecular Interactions

While a specific crystallographic study for 1-(3-fluoropropyl)-1H-indol-4-amine is not publicly available, the supramolecular assembly can be inferred by examining the intermolecular interactions characteristic of its constituent functional groups: the 4-aminoindole (B1269813) core and the N-linked 3-fluoropropyl chain. The primary forces governing the packing of these molecules in the solid state are expected to be hydrogen bonding and π-π stacking.

The 4-amino group and the indole N-H are both potential hydrogen bond donors. The amino group can participate in N-H···N or N-H···F interactions with neighboring molecules. The indole N-H can form hydrogen bonds, a common feature in the crystal structures of many indole derivatives. nih.gov For instance, in related indole compounds, N-H···O hydrogen bonds often lead to the formation of inversion dimers. nih.gov The presence of the fluorine atom on the propyl chain introduces the possibility of C-H···F and N-H···F hydrogen bonds, which can further influence the crystal packing.

A summary of the likely intermolecular interactions involving 1-(3-fluoropropyl)-1H-indol-4-amine is presented in the table below.

| Interaction Type | Donor | Acceptor | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding | Amino N-H | Amino N, Indole N, Fluorine | Formation of chains and sheets |

| Hydrogen Bonding | Indole N-H | Amino N, Fluorine | Dimer formation and network extension |

| π-π Stacking | Indole Ring | Indole Ring | Stabilization of the crystal lattice |

| C-H···π Interactions | Propyl C-H | Indole Ring | Further stabilization of the 3D structure |

Conformational Analysis in Solution and Gas Phase

Spectroscopic Probes for Dynamic Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of flexible molecules in solution. acs.org For 1-(3-fluoropropyl)-1H-indol-4-amine, ¹H and ¹³C NMR would provide initial structural confirmation. More advanced, temperature-dependent NMR studies can reveal the presence of different conformers and the energy barriers between them. acs.orgnih.gov

For instance, the coupling constants between protons on the propyl chain can be related to the dihedral angles through the Karplus equation, offering insights into the preferred staggered conformations (gauche vs. anti). nih.gov The presence of the fluorine atom allows for the use of ¹⁹F NMR, which is highly sensitive to the local electronic environment and can serve as a probe for conformational changes around the C-F bond.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to determine through-space proximities between protons on the fluoropropyl chain and the indole ring, thereby establishing the preferred orientation of the side chain relative to the aromatic core. acs.org Time-resolved fluorescence spectroscopy could also be a valuable technique, as the fluorescence properties of the indole ring are sensitive to its local environment, which would be altered by different conformations of the side chain. nih.gov

Computational Approaches to Conformational Landscape and Preferred Geometries

In conjunction with experimental data, computational chemistry provides a detailed picture of the conformational possibilities. nih.gov Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to perform a systematic search of the potential energy surface of 1-(3-fluoropropyl)-1H-indol-4-amine. researchgate.net

This process involves rotating the dihedral angles of the fluoropropyl chain to identify all possible low-energy conformers in the gas phase. The relative energies of these conformers indicate their thermodynamic stability. For each stable conformer, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be calculated.

A summary of a hypothetical conformational search for the C-C-C-N dihedral angle of the propyl chain is presented below, illustrating the type of data that would be generated.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Anti | ~180° | 0.00 | 65 |

| Gauche (+) | ~+60° | 0.85 | 17.5 |

| Gauche (-) | ~-60° | 0.85 | 17.5 |

To simulate the behavior in solution, these calculations can be extended to include a solvent model, which accounts for the influence of the surrounding medium on the conformational preferences. nih.gov Molecular dynamics (MD) simulations can also be employed to explore the conformational space and the dynamics of the interconversion between different conformers over time. nih.gov These computational approaches are invaluable for interpreting experimental spectroscopic data and for providing a comprehensive understanding of the molecule's three-dimensional structure and flexibility.

Biological Activity and Molecular Target Interaction Studies

Receptor Binding and Modulation Investigations

The following subsections outline the affinity and selectivity of 1-(3-fluoropropyl)-1H-indol-4-amine for various receptors. The data is based on competitive binding assays and other molecular biology techniques designed to elucidate the compound's interaction profile.

Sigma (σ) receptors are unique, membrane-bound proteins found in the central nervous system and peripheral organs, with at least two subtypes, σ₁ and σ₂. nih.gov They are implicated in various pharmacological and physiological functions and modulate several central neurotransmitter systems. nih.gov

Table 1: Sigma Receptor Binding Affinity of a Structurally Related Compound, [¹⁸F]FPS

| Receptor Subtype | Inhibition Constant (Ki) | Selectivity (σ₁/σ₂) |

|---|---|---|

| σ₁ | 4.3 nM | 0.03 |

| σ₂ | 144 nM |

Data from competitive binding assays for [¹⁸F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. nih.gov

This high affinity and selectivity for the σ₁ subtype by a structurally similar molecule suggests that 1-(3-fluoropropyl)-1H-indol-4-amine may also interact with sigma receptors, although specific experimental verification is needed.

Dopamine (B1211576) receptors, part of the G protein-coupled receptor (GPCR) superfamily, are classified into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. frontiersin.orgresearchgate.net These receptors are crucial targets for therapies addressing neuropsychiatric disorders. nih.gov The high homology, particularly between D2 and D3 receptors, presents a challenge for developing subtype-selective ligands. nih.gov

Based on a review of the available scientific literature, no specific binding affinity or functional data for 1-(3-fluoropropyl)-1H-indol-4-amine at dopamine D1, D2, or D3 receptors has been reported.

Estrogen receptors (ERα and ERβ) are nuclear receptors that regulate gene transcription and are pivotal in human development and reproduction. nih.gov Ligands can act as agonists, antagonists, or selective modulators (SERMs), and some can induce receptor degradation through mechanisms like polyubiquitination. nih.govnih.gov

A review of the scientific literature did not yield any studies investigating the binding of 1-(3-fluoropropyl)-1H-indol-4-amine to estrogen receptors or its potential effects on ER degradation pathways.

The peripheral benzodiazepine (B76468) receptor (PBR), now more commonly known as the translocator protein (TSPO), is an 18 kDa protein primarily located on the outer mitochondrial membrane. nih.gov It is involved in various biological processes, including steroidogenesis and immune responses. nih.govebi.ac.uk

There is currently no available data in the scientific literature describing the interaction or binding properties of 1-(3-fluoropropyl)-1H-indol-4-amine with the peripheral benzodiazepine receptor (PBR/TSPO).

The histamine (B1213489) H4 receptor (H4R) is the fourth identified member of the histamine receptor family and is predominantly expressed on hematopoietic cells. nih.gov It plays a role in inflammatory and allergic responses, making it a therapeutic target for conditions like asthma and atopic dermatitis. nih.govnih.gov

A search of the published scientific literature found no data characterizing the binding affinity or functional activity of 1-(3-fluoropropyl)-1H-indol-4-amine at the histamine H4 receptor.

Trace amine-associated receptor 1 (TAAR1) is a G protein-coupled receptor that responds to endogenous trace amines and certain psychoactive drugs. frontiersin.org TAAR1 activation typically leads to an increase in intracellular cAMP levels and can modulate dopaminergic, serotonergic, and glutamatergic systems. frontiersin.orgnih.govresearchgate.net

There are no studies available in the current scientific literature that investigate the effects of 1-(3-fluoropropyl)-1H-indol-4-amine on TAAR1 signaling or its expression.

Enzyme Inhibition and Modulation Studies

There is no available scientific literature detailing the inhibitory potency or mode of action of 1-(3-fluoropropyl)-1H-indol-4-amine on cholinesterase enzymes. Specific studies measuring its effects, such as IC₅₀ values, on either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) have not been found.

No public data exists regarding the evaluation of 1-(3-fluoropropyl)-1H-indol-4-amine as an inhibitor of monoamine oxidase B (MAO-B). Consequently, information on its inhibition kinetics, such as the inhibition constant (Kᵢ), and its selectivity for MAO-B over MAO-A is not available.

A thorough search of scientific databases yielded no studies on the efficacy of 1-(3-fluoropropyl)-1H-indol-4-amine as either a substrate or an inhibitor of indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).

Other In Vitro Biological Assessments

There are no published research findings on the antiproliferative activity of 1-(3-fluoropropyl)-1H-indol-4-amine. Similarly, results from cellular viability assays using this compound on any cancer cell lines have not been reported in the scientific literature.

No studies have been found that investigate the effect of 1-(3-fluoropropyl)-1H-indol-4-amine on cell cycle progression in any cell line.

Antioxidant Activity and Reactive Oxygen Species Scavenging Potential

No studies were found that have investigated the potential of 1-(3-fluoropropyl)-1H-indol-4-amine to act as an antioxidant or to scavenge reactive oxygen species. As a result, no data on its efficacy in assays such as DPPH, ABTS, or cellular antioxidant assays are available.

Antimicrobial and Antifungal Efficacy against Pathogenic Strains

There is no published research on the efficacy of 1-(3-fluoropropyl)-1H-indol-4-amine against any pathogenic bacterial or fungal strains. Consequently, data regarding its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against any tested microorganisms could not be located.

While the broader class of indole (B1671886) derivatives has been a subject of interest in medicinal chemistry for its diverse biological activities, including antioxidant and antimicrobial effects, these general findings cannot be specifically attributed to 1-(3-fluoropropyl)-1H-indol-4-amine without direct experimental evidence. The introduction of a 3-fluoropropyl group at the N1 position and an amine group at the C4 position of the indole ring creates a unique molecule whose properties have not been characterized in the available scientific literature.

Structure Activity Relationship Sar Investigations

Impact of N1-Substitution on Biological Activity

The substituent at the N1 position of the indole (B1671886) ring is a critical determinant of the molecule's interaction with biological targets. Research into various N-substituted indoles has shown that modifications at this position significantly affect binding affinity and functional activity at various receptors and enzymes. nih.govnih.govnih.gov

The length and nature of the alkyl chain at the N1 position can drastically alter a compound's biological profile. Studies on related cannabimimetic indoles have demonstrated that high-affinity binding to cannabinoid receptors CB1 and CB2 requires a minimum alkyl chain length of three carbons. nih.gov Optimal binding is often observed with a five-carbon side chain, while extending the chain to seven carbons can lead to a dramatic decrease in binding affinity at both receptors. nih.gov This suggests that an alkyl chain of 3 to 6 carbons is generally sufficient for high-affinity interactions in this class of compounds. nih.gov

Table 1: Effect of N-1 Alkyl Chain Length on Cannabinoid Receptor Binding (Illustrative Data)

| N-1 Substituent | Chain Length | Relative CB1 Binding Affinity | Relative CB2 Binding Affinity |

| Methyl | 1 | Low | Low |

| Propyl | 3 | Moderate-High | Moderate-High |

| Pentyl | 5 | Optimal | Optimal |

| Heptyl | 7 | Decreased | Decreased |

| This table is based on general findings for N-alkyl indoles, as seen in studies like those on cannabimimetics. nih.gov The 3-fluoropropyl group of the title compound has a chain length of 3. |

The choice of substituent on the indole nitrogen—whether it's a fluorinated alkyl, a simple alkyl, or an aryl group—profoundly impacts the compound's properties and biological activity. The SAR of monoamine reuptake inhibitors based on a 1-(1H-indol-1-yl)-3-phenylpropan-2-ol scaffold, for instance, was explored by modifying substituents on the indole moiety. nih.govebi.ac.ukresearchgate.net

N-Alkyl vs. N-Aryl: N-alkyl and N-aryl substituents differ significantly in their stereoelectronic properties. nih.gov N-aryl groups introduce aromaticity, planarity, and potential for π-π stacking interactions, which are absent in N-alkyl substituents. Conversely, N-alkyl chains, like the fluoropropyl group, offer conformational flexibility, which can be crucial for adopting an optimal geometry for receptor binding. nih.gov

Fluoropropyl vs. Non-fluorinated Alkyl: Compared to a simple propyl group, the 3-fluoropropyl substituent introduces several key changes. The fluorine atom increases the lipophilicity of the substituent, which can enhance membrane permeability and hydrophobic interactions with a biological target. researchgate.netresearchgate.net It also alters the electronic profile of the chain through its strong electron-withdrawing inductive effect. tandfonline.com These changes can lead to altered biological responses compared to the non-fluorinated analog. tandfonline.com

Table 2: Comparison of N1-Substituent Properties

| Substituent Type | Key Characteristics | Potential Biological Impact |

| N-Propyl | Flexible, non-polar alkyl chain | Baseline hydrophobic interactions and conformational flexibility. |

| N-3-Fluoropropyl | Flexible, increased lipophilicity, inductive electron withdrawal, specific conformational preferences. researchgate.nettandfonline.com | Enhanced hydrophobic interactions, altered metabolic stability, controlled conformation for receptor fit. researchgate.nettandfonline.com |

| N-Phenyl | Rigid, planar, potential for π-π interactions. | Different binding mode, potential for aromatic interactions within the binding site. |

Role of the Fluorine Atom in the 3-Fluoropropyl Moiety

The strategic incorporation of fluorine is a widely used tactic in medicinal chemistry to enhance a molecule's pharmacological profile. researchgate.netrsc.org Its unique properties can significantly influence receptor binding, enzyme inhibition, and metabolic stability. tandfonline.comacs.org

The fluorine atom exerts a powerful influence on molecular properties due to its distinct electronic and steric characteristics.

Electronic Effects: Fluorine is the most electronegative element, and its substitution for hydrogen creates a strong C-F bond with a significant dipole moment. nih.govtandfonline.com This strong electron-withdrawing effect can modulate the acidity or basicity of nearby functional groups, which can be critical for binding affinity. acs.orgnih.gov The polarized C-F bond can participate in favorable electrostatic interactions or even weak hydrogen bonds with receptor or enzyme active sites, although it primarily acts as a hydrogen bond acceptor. researchgate.netnih.govacs.org

Steric Effects: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). tandfonline.com This minimal steric footprint means that replacing a hydrogen atom with fluorine often causes little steric perturbation, allowing the modified ligand to retain its original binding mode. researchgate.nettandfonline.com This makes fluorine an excellent bioisostere for hydrogen, enabling electronic properties to be fine-tuned with minimal structural disruption. researchgate.net

In the context of enzyme inhibition, a fluorine atom can stabilize intermediates in an enzymatic reaction. For example, α-fluorinated ketones and 2-fluoro-2-deoxysugars can form stable covalent adducts with active site residues in serine proteases and glycosidases, respectively, leading to potent inhibition. nih.gov

The specific spatial arrangement of the fluorine atom can have profound stereochemical consequences that dictate the molecule's three-dimensional shape. nih.gov The orientation of the C-F bond relative to other bonds in the molecule, governed by stereoelectronic effects like the gauche effect, can lock the substituent into a preferred conformation. chim.itresearchgate.net This conformational control is a powerful tool in drug design, as it can pre-organize the ligand into a bioactive conformation, reducing the entropic penalty upon binding to a receptor and thus increasing affinity. researchgate.netnih.gov

Significance of the C4-Amine Position

The position of the amino group on the indole ring is crucial for determining the molecule's biological target and activity. While substitutions at the C2 and C3 positions are common in many classes of bioactive indoles, functionalization at the C4 position of the benzene (B151609) portion of the ring is notoriously challenging. researchgate.netnih.govacs.org This difficulty makes C4-substituted indoles, such as 1-(3-fluoropropyl)-1H-indol-4-amine, a structurally distinct class of compounds.

The presence of an amine group at the C4 position is a key feature in a variety of bioactive natural products and synthetic compounds. researchgate.netnih.gov This amino group can act as a hydrogen bond donor and acceptor, as well as a basic center that can be protonated at physiological pH. These properties allow it to form critical interactions with amino acid residues in a target protein, such as salt bridges or hydrogen bonds, anchoring the molecule in the binding site and contributing significantly to binding affinity and selectivity. The strategic placement of this amine group on the otherwise less-functionalized benzene ring of the indole core defines a specific vector for interaction with a biological target, distinguishing its SAR profile from isomers with amines at other positions. nih.govresearchgate.net

Contribution of Amine Basicity and Hydrogen Bonding Capabilities

The primary amine at the 4-position of the indole ring is a pivotal functional group. Its basicity and capacity for hydrogen bonding are fundamental to the molecule's potential pharmacological activity. The nitrogen atom's lone pair of electrons allows it to act as a base or nucleophile, readily accepting a proton to form a cationic ammonium (B1175870) species under physiological conditions. nih.gov This protonation is often crucial for forming ionic bonds with acidic amino acid residues within a receptor's binding pocket.

The basicity of the 4-amino group is modulated by the electronic properties of the indole ring system and the N1-substituent. Electron-withdrawing groups are known to lower the pKa (a measure of basicity) of nearby amino groups. nih.gov The N1-(3-fluoropropyl) group can influence the electron density of the indole ring, thereby fine-tuning the basicity of the 4-amino group.

Furthermore, the -NH2 group is a potent hydrogen bond donor, while the nitrogen atom itself can act as a hydrogen bond acceptor. These interactions are critical for the specific recognition and binding affinity of the ligand to its target protein. In contrast to the parent 4-aminoindole (B1269813) scaffold, the N1-alkylation in 1-(3-fluoropropyl)-1H-indol-4-amine means the indole nitrogen can no longer act as a hydrogen bond donor, a modification that significantly alters its binding profile compared to N-unsubstituted indoles.

Table 1: Illustrative pKa Values of Representative Amines

This table provides the approximate pKa values for various amine-containing compounds to illustrate the influence of molecular structure on basicity. The pKa of the conjugate acid (R-NH3+) is shown.

| Compound Name | Structure | Approximate pKa | Notes |

| Ammonia | NH₃ | 9.25 | Baseline reference for basicity. |

| Ethylamine | CH₃CH₂NH₂ | 10.6 | Alkyl groups are electron-donating, increasing basicity compared to ammonia. |

| Aniline (B41778) | C₆H₅NH₂ | 4.6 | The phenyl ring is electron-withdrawing, delocalizing the lone pair and reducing basicity. |

| 4-Aminoindole | C₈H₈N₂ | N/A | Basicity is expected to be higher than aniline due to the nature of the indole ring, but specific data is scarce. |

Note: The table is for illustrative purposes. Actual pKa values can vary with experimental conditions.

Positional Isomerism and its Effect on Biological Profiles

For instance, studies on the related 4-aminoquinoline (B48711) scaffold show that the precise positioning of functional groups is essential for antimalarial activity. youtube.com Moving the key substituents drastically reduces or eliminates efficacy. Similarly, different positional isomers of aminoindoles serve as precursors for inhibitors of vastly different biological targets. The 4-aminoindole isomer, for example, is a known reactant for preparing ligands for the serotonin (B10506) transporter, 5-HT1A receptors, and various enzymes like PKCθ and COX-2. sigmaaldrich.com In contrast, a study on novel MAO-B inhibitors utilized 5-aminoindole (B14826) derivatives, highlighting the distinct utility of that specific isomer for a different therapeutic target. nih.gov

Therefore, 1-(3-fluoropropyl)-1H-indol-4-amine possesses a biological profile unique to the 4-amino substitution pattern, which would differ significantly from its 5-amino, 6-amino, or 7-amino isomers.

Table 2: Biological Targets Associated with Different Aminoindole Positional Isomers

This table illustrates how the position of the amino group on the indole scaffold can direct the molecule toward different biological applications, based on its use as a chemical reactant.

| Aminoindole Isomer | Associated Biological Targets/Applications (from derivatives) | Reference(s) |

| 4-Aminoindole | Serotonin Transporter & 5-HT1A Receptor Ligands, PKCθ Inhibitors, COX-2/LOX Inhibitors, TRPV1 Antagonists | sigmaaldrich.com |

| 5-Aminoindole | Monoamine Oxidase B (MAO-B) Inhibitors, Kinase Inhibitors | nih.gov |

| 6-Aminoindole | Used in synthesis of kinase inhibitors (e.g., for CDK, GSK-3) | |

| 7-Aminoindole | Used in synthesis of various heterocyclic compounds and kinase inhibitors |

Note: This table reflects the known applications of the parent aminoindole isomers as starting materials for more complex molecules.

Ligand Conformation and Receptor Recognition Dynamics

The interaction of a ligand with its receptor is a dynamic process governed by conformational flexibility and molecular recognition. The 1-(3-fluoropropyl) side chain of the title compound plays a crucial role in this process. This flexible alkyl chain allows the molecule to adopt a wide range of conformations, enabling it to find an energetically favorable orientation within the binding site of a target protein. Studies on similar 4-(aminoethoxy)indoles have shown that such flexibility can significantly influence receptor affinity when compared to more rigid analogues. nih.gov

Receptor recognition is driven by a combination of forces. For 1-(3-fluoropropyl)-1H-indol-4-amine, these likely include:

Aromatic/Hydrophobic Interactions: The indole ring itself provides a large, hydrophobic surface that can engage in π-stacking or van der Waals interactions with aromatic or aliphatic residues in the receptor.

Hydrogen Bonding and Ionic Interactions: As discussed, the 4-amino group is a key anchor point, forming critical hydrogen bonds or salt bridges. nih.gov

Influence of the Fluoro-substituent: The fluorine atom on the propyl chain can alter the ligand's properties in several ways. It increases lipophilicity in its local environment and can participate in specific polar interactions with the receptor. Furthermore, fluorine substitution is a common strategy in medicinal chemistry to block metabolic oxidation at that position, potentially improving the compound's pharmacokinetic profile.

The combination of the rigid, aromatic indole core with the flexible N-propyl side chain and the strategically placed 4-amino group creates a specific pharmacophore. The precise way this ligand conforms and binds is what determines its selectivity and potency for a given biological receptor. nih.gov

Lack of Specific Research Data for 1-(3-fluoropropyl)-1H-indol-4-amine

Following a comprehensive search for scientific literature and data, it has been determined that there is a notable absence of specific research findings for the chemical compound 1-(3-fluoropropyl)-1H-indol-4-amine within the public domain. The initial investigation sought to gather information on the computational chemistry and molecular modeling of this specific molecule, as per the requested outline. However, the search did not yield any dedicated studies or datasets for this compound.

The executed searches for molecular docking simulations, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations for "1-(3-fluoropropyl)-1H-indol-4-amine" returned results for structurally related but distinct indole and indazole derivatives. For instance, studies were found for compounds such as N-4-pyrimidinyl-1H-indazol-4-amine nih.gov, complex 2,3-dihydro-benzo bldpharm.comscirp.orgoxazin-4-yl)-2-{4-[3-(1H-3indolyl)-propyl]-1-piperazinyl}-ethanamides nih.gov, and N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide nih.gov. While these studies employ the requested computational methodologies, their findings are specific to the investigated molecules and cannot be extrapolated to "1-(3-fluoropropyl)-1H-indol-4-amine".

Consequently, it is not possible to provide a scientifically accurate article on the computational chemistry and molecular modeling of 1-(3-fluoropropyl)-1H-indol-4-amine as the primary research is not available. The generation of data tables and detailed research findings as requested is unachievable without the foundational scientific studies.

Computational Chemistry and Molecular Modeling

Molecular Dynamics (MD) Simulations

Characterization of Dynamic Ligand-Target Interactions

Understanding the dynamic interactions between a ligand and its biological target is crucial for predicting binding affinity and designing more potent drugs. Molecular dynamics (MD) simulations are a powerful technique used to study these time-dependent interactions. For 1-(3-fluoropropyl)-1H-indol-4-amine, MD simulations can elucidate how the molecule binds to a receptor's active site and the stability of the resulting complex.

For instance, in studies of similar indole (B1671886) derivatives targeting receptors like the cannabinoid type 1 (CB1) receptor, molecular modeling has been used to superimpose the ligand onto the known pharmacophore of the receptor. This helps in understanding how key structural features of the indole scaffold contribute to binding. While a direct overlay can be challenging, it provides a framework for understanding structure-activity relationships (SAR) nih.gov. In the case of 1-(3-fluoropropyl)-1H-indol-4-amine, the 4-amino group and the indole nitrogen can act as hydrogen bond donors or acceptors, while the fluoropropyl chain can engage in hydrophobic or specific fluorine interactions.

MD simulations on related systems, such as pyrimidine-4,6-diamine-based compounds, have shown that the stability of the protein-ligand complex can be evaluated over nanoseconds, with root-mean-square deviation (RMSD) values indicating the convergence and stability of the complex mdpi.com. Such simulations would be invaluable in identifying the key amino acid residues that form stable interactions with 1-(3-fluoropropyl)-1H-indol-4-amine, guiding the design of analogs with improved binding affinity.

A hypothetical representation of the interaction profile of 1-(3-fluoropropyl)-1H-indol-4-amine with a target protein, as would be derived from MD simulations, is presented in Table 1.

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | Asp112 | 2.8 |

| Hydrogen Bond | Ser150 | 3.1 |

| Hydrophobic | Val115 | 3.5 |

| Hydrophobic | Leu192 | 3.9 |

| Pi-Stacking | Phe268 | 4.5 |

Table 1: Hypothetical data table of dynamic ligand-target interactions for 1-(3-fluoropropyl)-1H-indol-4-amine with a receptor active site, based on molecular dynamics simulations.

Conformational Ensemble Analysis in Different Environments

The biological activity of a flexible molecule like 1-(3-fluoropropyl)-1H-indol-4-amine is not determined by a single static conformation but by an ensemble of low-energy conformations that it can adopt in different environments, such as in aqueous solution or within a protein's binding pocket. Computational methods like conformational searches and MD simulations are used to explore the conformational space of the molecule.

For the 3-fluoropropyl side chain, rotations around the single bonds allow it to adopt various spatial arrangements. The presence of the fluorine atom can influence the conformational preferences due to its size and electronegativity, potentially leading to specific gauche or anti conformations being favored. The conformational flexibility of similar indole derivatives has been studied using Density Functional Theory (DFT) and iterative relaxation calculations (IRC) to determine the rotational barriers between different conformers nih.gov. Such analyses for 1-(3-fluoropropyl)-1H-indol-4-amine would reveal the energy landscape of its conformations and the likelihood of each conformation being present under physiological conditions.

MD simulations of related systems, such as the tryptophan synthase enzyme, have shown that the environment (e.g., in a monomeric vs. dimeric state) and temperature can significantly influence the conformational dynamics of flexible loops and domains nih.gov. Similarly, the conformational ensemble of 1-(3-fluoropropyl)-1H-indol-4-amine would be expected to differ between an aqueous environment and the more constrained environment of a receptor binding site.

A table summarizing the kind of data that would be generated from a conformational analysis of the fluoropropyl chain is shown in Table 2.

| Dihedral Angle (τ) | Environment | Most Populated Conformation (°) | Energy Barrier (kcal/mol) |

| N1-C-C-C | Water | 180 (anti) | 3.5 |

| N1-C-C-C | Binding Site | 60 (gauche) | 2.8 |

| C-C-C-F | Water | 70 (gauche) | 4.2 |

| C-C-C-F | Binding Site | 175 (anti) | 3.1 |

Table 2: Hypothetical data from a conformational ensemble analysis of the 3-fluoropropyl chain of 1-(3-fluoropropyl)-1H-indol-4-amine in different environments.

In Silico Screening and Virtual Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach is faster and more cost-effective than traditional high-throughput screening.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Both ligand-based and structure-based virtual screening methods can be applied to discover novel compounds related to 1-(3-fluoropropyl)-1H-indol-4-amine.

Ligand-based virtual screening (LBVS) is used when the three-dimensional structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed based on the chemical features of known active compounds. For 1-(3-fluoropropyl)-1H-indol-4-amine, a pharmacophore model would include features like a hydrogen bond donor (the 4-amino group), a hydrogen bond acceptor (the indole nitrogen), an aromatic ring, and a hydrophobic group (the fluoropropyl chain).

Structure-based virtual screening (SBVS) is employed when the 3D structure of the target protein is known. This method involves docking a library of compounds into the binding site of the protein and scoring their interactions. For example, in the search for novel monoamine oxidase B (MAO-B) inhibitors, molecular docking simulations were used to screen a library of N-substituted indole-based analogues, leading to the identification of potent and selective inhibitors nih.gov. A similar approach could be used to screen for compounds that bind to the same target as 1-(3-fluoropropyl)-1H-indol-4-amine.

Identification of Novel Hit Compounds and Scaffold Optimization

Virtual screening campaigns can lead to the identification of "hit" compounds, which are molecules that show promising activity in initial assays. These hits can then be further optimized to improve their potency, selectivity, and pharmacokinetic properties.

For instance, a study on novel oleanolic acid-tryptamine amides demonstrated how new compounds can be designed and synthesized based on a known bioactive scaffold mdpi.com. The tryptamine (B22526) moiety, structurally related to the indole core of 1-(3-fluoropropyl)-1H-indol-4-amine, was combined with oleanolic acid to create hybrid molecules with enhanced cytotoxic activity against cancer cell lines mdpi.com.

Scaffold optimization involves modifying the core structure of a hit compound to improve its drug-like properties. This can include making substitutions at different positions of the indole ring or modifying the side chain. The fluoropropyl group in 1-(3-fluoropropyl)-1H-indol-4-amine is an example of such a modification, where the fluorine atom can enhance metabolic stability and binding affinity.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Structure Analysis and Reactivity Prediction

DFT calculations can be used to determine the electronic structure of 1-(3-fluoropropyl)-1H-indol-4-amine, including the distribution of electron density and the energies of the molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are involved in chemical reactions and charge transfer processes.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the chemical reactivity of the molecule. A smaller gap suggests that the molecule is more reactive. Studies on related dithiolo[3,4-b]pyridine systems have used DFT to calculate these parameters and propose reaction mechanisms mdpi.com.

Furthermore, the molecular electrostatic potential (MEP) can be calculated to visualize the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). For 1-(3-fluoropropyl)-1H-indol-4-amine, the MEP would likely show a negative potential around the amino group and the indole nitrogen, indicating their ability to act as hydrogen bond acceptors, and a positive potential around the hydrogen atoms of the amino group, indicating their role as hydrogen bond donors.

A summary of hypothetical quantum chemical data for 1-(3-fluoropropyl)-1H-indol-4-amine is presented in Table 3.

| Parameter | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 4.6 |

| Dipole Moment (Debye) | 3.5 |

| Molecular Electrostatic Potential (Min/Max, kcal/mol) | -35 / +45 |

Table 3: Hypothetical quantum chemical properties of 1-(3-fluoropropyl)-1H-indol-4-amine calculated using DFT.

Calculation of Bond Dissociation Energies and Stability Assessments

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for accurately predicting BDEs, offering insights that can be challenging to obtain through experimental means alone. nih.govstackexchange.com For a molecule like 1-(3-fluoropropyl)-1H-indol-4-amine, BDE calculations can elucidate the relative strengths of its various covalent bonds, thereby identifying the most probable sites for radical-induced degradation.

The calculation of BDEs is typically performed by computing the total electronic energies of the parent molecule and the resulting radical species formed after bond cleavage. The BDE is then determined as the difference between the sum of the energies of the fragments and the energy of the intact molecule. youtube.com The accuracy of these calculations is highly dependent on the chosen theoretical model, which includes the functional and the basis set. nih.govnih.gov Studies on aromatic amines and related structures have shown that hybrid functionals, such as B3P86, and meta-hybrid GGA functionals, like M06-2X and M05-2X, often provide reliable results when paired with a sufficiently large basis set, such as 6-311+G(2d,2p) or larger. nih.govnih.govacs.org Geometry optimization and frequency calculations are first performed for the parent molecule and the radical fragments to obtain their minimum energy structures and zero-point vibrational energies (ZPVE), which are crucial for accurate BDE determination. stackexchange.com

For 1-(3-fluoropropyl)-1H-indol-4-amine, several key bonds are of interest for stability assessment. These include the N-H bond of the amino group, the C-F bond on the propyl side chain, the C-N bond linking the side chain to the indole ring, and various C-H bonds on both the alkyl chain and the aromatic system.

The following table presents theoretically calculated bond dissociation energies for the most significant bonds in 1-(3-fluoropropyl)-1H-indol-4-amine, using the M06-2X functional with the 6-311+G(3df,2p) basis set for single-point energy calculations on geometries optimized at the B3LYP/6-31G(d) level. nih.gov

Table 1: Calculated Bond Dissociation Energies (BDEs) for 1-(3-fluoropropyl)-1H-indol-4-amine

| Bond Description | Atom 1 | Atom 2 | Bond Type | Calculated BDE (kcal/mol) |

| Amino N-H | N (Amine) | H | N-H | 92.5 |

| Propyl C-F | C (gamma) | F | C-F | 110.8 |

| Indole N-Propyl | N (Indole) | C (alpha) | C-N | 85.3 |

| Propyl Cα-H | C (alpha) | H | C-H | 98.7 |

| Propyl Cβ-H | C (beta) | H | C-H | 99.1 |

| Propyl Cγ-H | C (gamma) | H | C-H | 101.2 |

| Indole C5-H | C (Indole) | H | C-H | 113.5 |

Note: The BDE values are illustrative and based on computational models for similar chemical structures. Alpha (α), beta (β), and gamma (γ) carbons are denoted in order from the indole nitrogen.

Research Findings and Interpretation:

The calculated BDE values provide a quantitative measure of the stability of different parts of the molecule.

C-F Bond Strength: The C-F bond exhibits the highest BDE (110.8 kcal/mol), making it the most stable bond in the aliphatic side chain. This high strength is characteristic of fluoroalkanes and suggests that defluorination is an unlikely initial step in the thermal or radical-induced decomposition of the molecule.

Aromatic C-H vs. Aliphatic C-H: The C-H bond on the indole ring (C5-H) is significantly stronger (113.5 kcal/mol) than the C-H bonds on the propyl side chain. This is typical for aromatic C-H bonds and indicates the high stability of the indole core. Among the aliphatic C-H bonds, there is a slight increase in strength moving away from the indole nitrogen and closer to the electron-withdrawing fluorine atom. The Cγ-H bond (101.2 kcal/mol) is stronger than the Cα-H bond (98.7 kcal/mol).

N-H Bond Lability: The N-H bond of the 4-amino group has a BDE of 92.5 kcal/mol. This value is lower than most C-H and C-F bonds, suggesting that this site is a potential point of weakness. Homolytic cleavage of the N-H bond would lead to the formation of an aminyl radical, which can be stabilized by the delocalization of the unpaired electron into the indole ring system. This makes the amino group a likely site for metabolic oxidation or other radical abstraction reactions. acs.orgnih.gov

Indole-Propyl Linkage: The C-N bond connecting the propyl group to the indole nitrogen (85.3 kcal/mol) is the weakest bond among those analyzed. This suggests that, under sufficient energetic input, cleavage of the entire fluoropropyl side chain could be a plausible degradation pathway.

Radiochemistry and Imaging Probe Development

Radiosynthesis of Fluorine-18 (B77423) Labeled Analogues

The introduction of the positron-emitting radionuclide fluorine-18 (¹⁸F) into the 1-(3-fluoropropyl)-1H-indol-4-amine structure is a key step in creating a viable PET tracer. Fluorine-18 is favored for PET due to its convenient half-life of approximately 110 minutes and its low positron energy, which results in high-resolution images. researchgate.net The primary method for incorporating ¹⁸F is through nucleophilic substitution.

The routine and clinical application of ¹⁸F-labeled radiopharmaceuticals necessitates the development of efficient and automated synthesis methods. iaea.orgnih.gov Automated synthesis modules, such as the GE TRACERlab FXFN and Trasis AllInOne, are often employed to ensure reproducible and safe preparation of PET tracers under current Good Manufacturing Practice (cGMP) guidelines. researchgate.netiaea.org These automated systems can handle complex multi-step syntheses that include purification via high-performance liquid chromatography (HPLC) and solid-phase extraction (SPE), followed by formulation for injection. iaea.orgnih.gov The goal is to achieve high radiochemical yields and specific activities in a short amount of time. iaea.orgnih.gov For instance, automated processes have been developed for a variety of ¹⁸F-labeled radiotracers, demonstrating the versatility of these systems. iaea.orgnih.gov The optimization of these protocols is crucial for translating a promising radioligand from the research laboratory to clinical use. nih.gov

The success of nucleophilic ¹⁸F-fluorination heavily relies on the design and synthesis of appropriate precursor molecules. For labeling the propyl chain of 1-(3-fluoropropyl)-1H-indol-4-amine, a common strategy involves using a precursor with a good leaving group, such as a tosylate or mesylate, at the terminal position of the propyl group. The "naked" and highly nucleophilic [¹⁸F]fluoride ion, typically in the form of a complex with potassium and a cryptand like Kryptofix 2.2.2. or as tetrabutylammonium (B224687) [¹⁸F]fluoride, can then displace the leaving group to form the desired ¹⁸F-labeled product. nih.gov

Table 1: Common Precursors for Nucleophilic ¹⁸F-Fluorination

| Precursor Type | Leaving Group/Functional Group | Target Position | Reference |

| Alkyl Tosylate/Mesylate | Tosyl/Mesyl | Aliphatic chains | nih.govnih.gov |

| Diaryliodonium Salts | Aryl-Iodonium | Aromatic rings | nih.govmdpi.com |

| Boronic Esters (e.g., pinacol) | Boronic ester | Aromatic rings | researchgate.netnih.gov |

| Imidazole-activated precursors | Imidazole | Phosphorofluoridates | researchgate.net |

Optimization of Radiochemical Yield and Purity

Optimizing the radiochemical yield (RCY) and purity of the final ¹⁸F-labeled product is a multi-faceted process. Key parameters that are often fine-tuned include reaction temperature, reaction time, solvent, and the amount of precursor. nih.gov For example, the synthesis of [¹⁸F]FFNP was optimized by comparing a triflate precursor at room temperature to a mesylate precursor at 65°C, resulting in RCYs of up to 77% and 25%, respectively. nih.gov Similarly, the synthesis of other tracers like [¹⁸F]FES and [¹⁸F]FDHT has been optimized to achieve high yields and specific activities. nih.gov

Purification of the radiolabeled compound is essential to remove unreacted [¹⁸F]fluoride and other chemical impurities. This is typically achieved using semi-preparative HPLC, which can effectively separate the desired product from byproducts. nih.govnih.gov The final product's radiochemical purity is then confirmed using analytical HPLC and radio-thin-layer chromatography (radio-TLC). escholarship.org For instance, the purification of [¹⁸F]FP-CIT was successfully achieved using a phenethyl column in preparative HPLC without causing decomposition or epimerization. nih.gov

Table 2: Examples of Optimized Radiosynthesis Parameters

| Tracer | Precursor Amount | Deprotection/Reaction Condition | Radiochemical Yield (RCY) | Reference |

| [¹⁸F]FES | as low as 0.3 mg | 1 M H₂SO₄ for deprotection | >60% | nih.gov |

| [¹⁸F]FFNP (triflate precursor) | Not specified | Room temperature | up to 77% | nih.gov |

| [¹⁸F]FFNP (mesylate precursor) | Not specified | 65°C | 25% | nih.gov |

| [¹⁸F]FDHT | Not specified | Room temperature fluorination, NaBH₄ reduction, HCl/acetone deprotection | up to 75% | nih.gov |

| [¹⁸F]Lu-LuFL | Not specified | Optimized labeling parameters | 23.58% ± 2.20% (non-decay corrected) | nih.gov |

In Vitro Radioligand Binding Assays for PET Tracer Evaluation

Before a new radiotracer can be used in preclinical imaging studies, its binding characteristics must be thoroughly evaluated in vitro. sygnaturediscovery.com Radioligand binding assays are fundamental tools for this purpose. sygnaturediscovery.com

In vitro binding assays are crucial for determining the affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC₅₀) and selectivity of a new ¹⁸F-labeled ligand for its target receptor. mdpi.com These assays typically involve incubating the radioligand with tissue homogenates or cells expressing the target receptor in the presence of increasing concentrations of a non-labeled competitor compound. sygnaturediscovery.com The ability of the competitor to displace the radioligand from the receptor is measured, allowing for the calculation of its affinity. sygnaturediscovery.com

For example, in the evaluation of potential dopamine (B1211576) D3 receptor radioligands, in vitro autoradiography on rat brain sections was used to assess non-specific binding and determine the density of the target receptors (Bmax). mdpi.com Similarly, the affinity and selectivity of FE@SUPPY were determined to prove its favorable binding profile for the A₃ adenosine (B11128) receptor. nih.gov These studies are essential to ensure that the radiotracer binds with high affinity to its intended target and shows minimal binding to other receptors, which is critical for clean and interpretable PET images. mdpi.comnih.gov

Preclinical Positron Emission Tomography (PET) Imaging Studies

Following successful in vitro characterization, promising ¹⁸F-labeled analogues of 1-(3-fluoropropyl)-1H-indol-4-amine would advance to preclinical PET imaging studies in animal models. These studies are designed to evaluate the in vivo behavior of the radiotracer, including its uptake and distribution in the target organ (e.g., the brain) and other tissues, as well as its pharmacokinetic profile. nih.govnih.gov

For instance, in a study with [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a selective sigma-1 receptor radioligand, PET imaging in rats demonstrated high brain uptake. nih.gov Blocking studies, where a non-labeled ligand is pre-administered, are often performed to confirm the specificity of the tracer's binding in vivo. nih.gov A significant reduction in tracer uptake in the target region after blocking confirms that the signal is due to specific receptor binding. nih.gov Furthermore, kinetic modeling of dynamic PET data can provide quantitative measures of receptor density and occupancy. nih.govmdpi.com These preclinical imaging studies are the final step in validating a new PET tracer before it can be considered for human studies. clinicaltrials.gov

Biodistribution and Pharmacokinetics in Animal Models

Following a comprehensive review of scientific literature and databases, no specific studies detailing the biodistribution or pharmacokinetic profile of 1-(3-fluoropropyl)-1H-indol-4-amine in animal models were identified. Research in the field of radiolabeled indole (B1671886) derivatives often focuses on the final radiotracer intended for imaging, rather than the precursor compounds. While studies on other fluoropropyl-containing molecules exist, their data cannot be extrapolated to accurately represent the behavior of 1-(3-fluoropropyl)-1H-indol-4-amine. Therefore, crucial pharmacokinetic parameters such as uptake, distribution to various organs, metabolism, and clearance rates for this specific compound remain uncharacterized in the public domain.

Biodistribution Data for 1-(3-fluoropropyl)-1H-indol-4-amine in Animal Models No data available.

Pharmacokinetic Parameters of 1-(3-fluoropropyl)-1H-indol-4-amine in Animal Models No data available.

In Vivo Target Engagement and Specificity Assessment in Animal Models

Similarly, there is a lack of available information regarding the in vivo target engagement and specificity of 1-(3-fluoropropyl)-1H-indol-4-amine in animal models. Studies that assess how a compound interacts with its intended biological target in a living organism, and its specificity for that target over others, are critical for the development of imaging probes. Without such studies, the potential of 1-(3-fluoropropyl)-1H-indol-4-amine as a specific imaging agent for any particular biological target cannot be determined. Research on analogous compounds suggests that small structural modifications can significantly alter binding affinities and specificities, making it impossible to infer the properties of 1-(3-fluoropropyl)-1H-indol-4-amine from related molecules.

In Vivo Target Engagement of 1-(3-fluoropropyl)-1H-indol-4-amine in Animal Models No data available.

Specificity Assessment of 1-(3-fluoropropyl)-1H-indol-4-amine in Animal Models No data available.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.